

(R)-TAPI-2 as a Sheddase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: (R)-Tapi-2

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(R)-TAPI-2, a hydroxamate-based broad-spectrum inhibitor, has emerged as a significant tool in the study of metalloproteinases, particularly the "a disintegrin and metalloproteinase" (ADAM) family of sheddases. This technical guide provides an in-depth overview of **(R)-TAPI-2**, focusing on its role as an inhibitor of ADAM10 and ADAM17, for researchers, scientists, and drug development professionals.

Introduction to (R)-TAPI-2 and Sheddases

Sheddases, primarily ADAM10 and ADAM17 (also known as Tumor Necrosis Factor- α Converting Enzyme or TACE), are cell-surface proteases responsible for the ectodomain shedding of a wide array of transmembrane proteins. This process releases the extracellular domain of these proteins from the cell surface, a critical step in regulating various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.

(R)-TAPI-2, the (R)-enantiomer of TAPI-2, is a potent inhibitor of these sheddases. Its chemical name is N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide. By inhibiting ADAM10 and ADAM17, **(R)-TAPI-2** serves as a valuable chemical probe to investigate the roles of these enzymes in various biological systems and as a potential starting point for the development of therapeutic agents.

Physicochemical Properties of (R)-TAPI-2

Property	Value
Molecular Formula	C ₁₉ H ₃₇ N ₅ O ₅
Molecular Weight	415.53 g/mol
Appearance	White solid
Solubility	Soluble in water (up to 50 mM) and DMSO. [1]
Storage	Store at -20°C. [2]

Mechanism of Action

(R)-TAPI-2 functions as a sheddase inhibitor through the chelating action of its hydroxamate group with the zinc ion present in the active site of metalloproteinases like ADAM10 and ADAM17. This interaction blocks the catalytic activity of the enzyme, thereby preventing the cleavage of their substrates.

Quantitative Data on Inhibitory Activity

The available quantitative data on the inhibitory activity of TAPI-2 is summarized below. It is important to note that many studies do not specify the stereoisomer used.

Enzyme Target	Inhibitor	Parameter	Value	Reference
Matrix Metalloproteinases (MMPs)	(R)-TAPI-2	IC ₅₀	20 µM	[3]
ADAM17 (TACE)	TAPI-2	K _i	120 nM	[2]

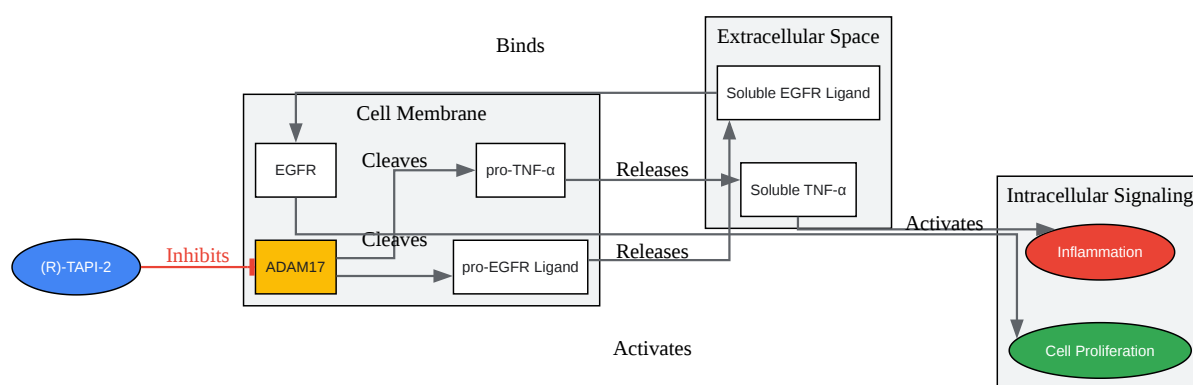
Note: The K_i value for TAPI-2 against ADAM17 does not specify the (R)-isomer.

Signaling Pathways Modulated by (R)-TAPI-2

By inhibiting ADAM10 and ADAM17, **(R)-TAPI-2** can modulate several critical signaling pathways:

ADAM17-Mediated Signaling

ADAM17 is a key regulator of the epidermal growth factor receptor (EGFR) and tumor necrosis factor- α (TNF- α) signaling pathways.

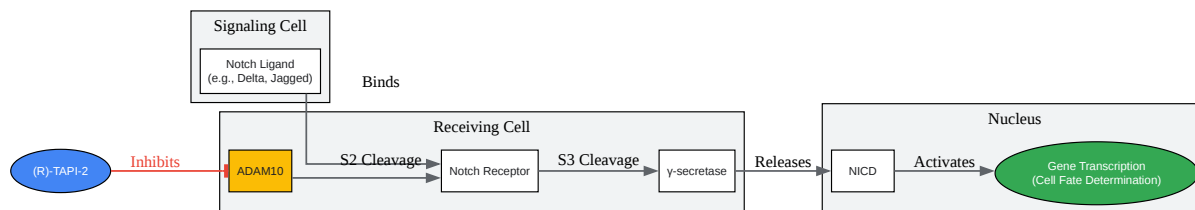


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ADAM17 signaling pathways and inhibition by **(R)-TAPI-2**.

ADAM10-Mediated Signaling

ADAM10 is the primary sheddase involved in the ligand-induced activation of the Notch signaling pathway, which plays a crucial role in cell fate determination and development.



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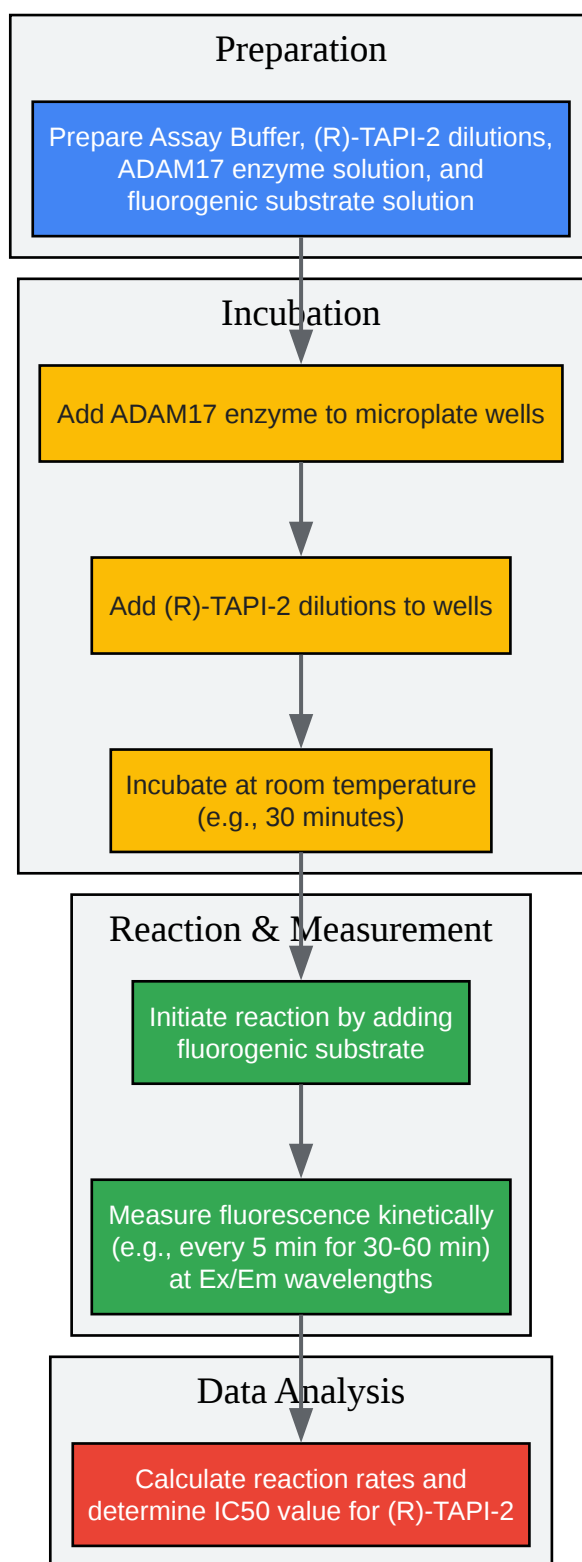
ADAM10/Notch signaling pathway and inhibition by **(R)-TAPI-2**.

Experimental Protocols

Detailed experimental protocols for the use of **(R)-TAPI-2** are not always explicitly published. The following are representative protocols synthesized from available literature for key assays.

In Vitro ADAM17/TACE Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of **(R)-TAPI-2** against purified ADAM17 enzyme using a fluorogenic peptide substrate.



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Workflow for in vitro ADAM17 inhibition assay.

Materials:

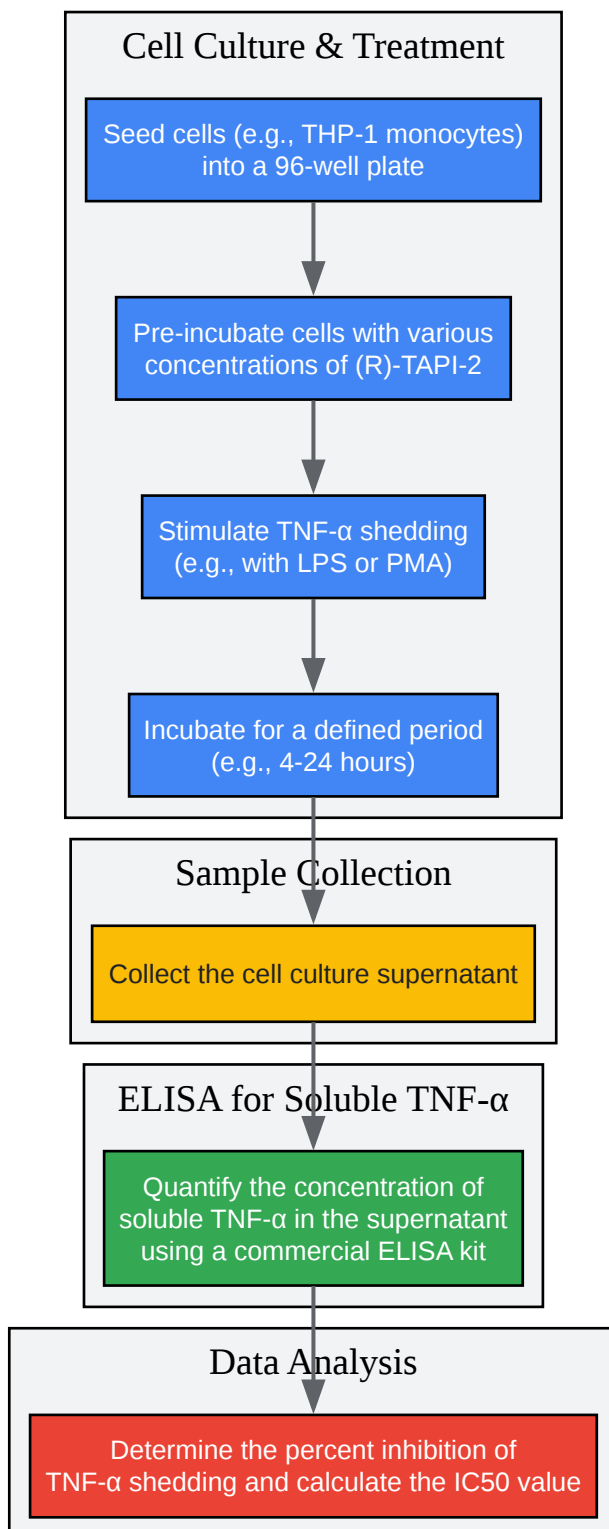
- Purified recombinant human ADAM17
- Fluorogenic ADAM17 substrate (e.g., based on the TNF- α cleavage site)
- **(R)-TAPI-2**
- Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 μ M ZnCl₂, 0.005% Brij-35)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of **(R)-TAPI-2** in Assay Buffer.
- In a 96-well black microplate, add the diluted **(R)-TAPI-2** solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add a solution of purified ADAM17 to each well (except the negative control).
- Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 490/520 nm). Readings are typically taken every 5 minutes for 30-60 minutes.
- Calculate the reaction rates from the linear portion of the fluorescence curves.
- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.

Cell-Based TNF- α Shedding Assay

This protocol outlines a method to assess the ability of **(R)-TAPI-2** to inhibit the shedding of TNF- α from cultured cells, typically monocytes or macrophages.



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Workflow for cell-based TNF- α shedding assay.

Materials:

- Human monocytic cell line (e.g., THP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **(R)-TAPI-2**
- Stimulant for TNF- α shedding (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA))
- Human TNF- α ELISA kit
- 96-well cell culture plate
- Microplate reader for ELISA

Procedure:

- Seed THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere.
- Pre-treat the cells with various concentrations of **(R)-TAPI-2** for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulate the cells with a known inducer of TNF- α shedding, such as LPS (e.g., 1 μ g/mL), to activate ADAM17.
- Incubate the plate for a suitable time to allow for TNF- α shedding (e.g., 4-24 hours).
- Carefully collect the cell culture supernatant.
- Quantify the concentration of soluble TNF- α in the supernatant using a commercial human TNF- α ELISA kit, following the manufacturer's instructions.

- Calculate the percentage of inhibition of TNF- α shedding for each concentration of **(R)-TAPI-2** compared to the stimulated control.
- Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.

Chemical Synthesis

The specific, detailed enantioselective synthesis of **(R)-TAPI-2** is not readily available in the public domain and is likely proprietary. However, the synthesis of such a chiral peptide-like molecule would generally involve a multi-step process utilizing principles of asymmetric synthesis. This could involve the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysts to control the stereochemistry at the chiral center. A plausible general approach would involve the coupling of protected amino acid and peptide fragments, followed by the introduction of the hydroxamate functionality and subsequent deprotection steps.

Conclusion

(R)-TAPI-2 is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in health and disease. Its ability to potently inhibit the shedding of a wide range of substrates makes it indispensable for dissecting the complex signaling pathways regulated by these sheddases. While more specific quantitative data on its inhibitory profile for different ADAMs would be beneficial, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research into the development of more selective inhibitors based on the structure of **(R)-TAPI-2** holds promise for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders.

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